molecular formula C6H10N2O2 B595010 (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol CAS No. 1211131-67-7

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol

Cat. No.: B595010
CAS No.: 1211131-67-7
M. Wt: 142.158
InChI Key: RXTQZBAFYARQJE-UHFFFAOYSA-N
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Description

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol is a chemical compound with the molecular formula C6H10N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Pharmacokinetics

The compound is a liquid at room temperature , which may influence its absorption and distribution. Its molecular weight of 142.16 could also impact its pharmacokinetic properties. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of isopropyl hydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol is unique due to its specific arrangement of atoms in the oxadiazole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTQZBAFYARQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672413
Record name [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211131-67-7
Record name [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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